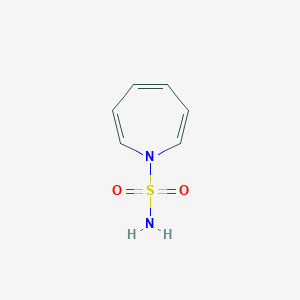

1H-Azepine-1-sulfonamide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

17617-10-6 |

|---|---|

Molecular Formula |

C6H8N2O2S |

Molecular Weight |

172.21 g/mol |

IUPAC Name |

azepine-1-sulfonamide |

InChI |

InChI=1S/C6H8N2O2S/c7-11(9,10)8-5-3-1-2-4-6-8/h1-6H,(H2,7,9,10) |

InChI Key |

VEQAGSPCZANNDR-UHFFFAOYSA-N |

SMILES |

C1=CC=CN(C=C1)S(=O)(=O)N |

Canonical SMILES |

C1=CC=CN(C=C1)S(=O)(=O)N |

Synonyms |

1H-Azepine-1-sulfonamide(8CI,9CI) |

Origin of Product |

United States |

Synthetic Methodologies for 1h Azepine 1 Sulfonamide and Its Analogues

Established Synthetic Pathways for Azepine Ring Construction

The synthesis of the azepine ring is a challenging endeavor due to the entropic and enthalpic barriers associated with forming a seven-membered ring. However, a variety of effective strategies have been developed, which can be broadly categorized into cyclization, cycloaddition, and condensation reactions.

Intermolecular Cyclization Strategies

Intermolecular cyclization involves the formation of the azepine ring from two or more separate molecular entities. A notable example is the tandem amination/cyclization of functionalized allenynes under copper(I) catalysis. This method combines an intermolecular amine addition to a copper-activated triple bond with a subsequent intramolecular cyclization onto the allenyl group, providing an efficient route to α-CF₃-containing azepine-2-carboxylates. bohrium.comnih.gov Another powerful intermolecular approach is the deconstructive [4+3] annulation of isatin-derived α-keto amides with CF₃–allyl–Pd species, which proceeds through a cascade of isatin (B1672199) ring opening, N-allylation, and double intramolecular cyclizations to build complex benzopyrrolo[2,1-b]azepine frameworks. researchgate.net

Intramolecular Cyclization Strategies

Intramolecular cyclization, where a single molecule containing all the necessary atoms undergoes ring closure, is a widely used strategy for azepine synthesis. Methods such as ring-closing metathesis (RCM) and intramolecular Heck reactions have proven effective. nih.govrsc.org For instance, substituted benzazepines can be prepared on a solid phase via intramolecular Heck cyclization. rsc.org

Palladium-catalyzed intramolecular dehydrogenative cross-coupling reactions between tertiary enamides and other functionalities within the same molecule provide another route. rsc.org Similarly, a palladium(II)-catalyzed tandem cyclization of N-(2′-(cyanomethyl)-[1,1′-biphenyl]-2-yl)acetamide with phenylboronic acid derivatives has been developed to synthesize dibenzo[b,d]azepines. rsc.org A novel zirconium-mediated approach to substituted azepanes also highlights the potential of intramolecular methods. nih.gov The synthesis of pyrazino[2,3-c]azepine and azepino[3,4-b]quinoxaline ring systems has been achieved through intramolecular 1,7-carbonyl-enamine cyclization, demonstrating a new mode for azepine ring closure.

A direct and conceptually elegant method for creating N-sulfonylated 1H-azepines involves the insertion of a sulfonylnitrene into a benzene (B151609) ring. acs.orgacs.org The thermal decomposition of a sulfonyl azide, such as toluene-p-sulfonyl azide, in benzene generates the corresponding nitrene, which can undergo a cycloaddition with benzene followed by ring expansion to yield the N-sulfonyl-1H-azepine. acs.orgacs.orgresearchgate.net Research has shown that conducting this reaction under increased nitrogen pressure can significantly improve the yield of the desired azepine product. acs.orgacs.org

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield | Reference |

| Toluene-p-sulfonyl azide | Benzene | Heat, N₂ Pressure (11.2-11.5 atm) | N-(p-tosyl)-1H-azepine | Increased with pressure | acs.org |

| Benzenesulfonyl azide | Benzene | Flash Vacuum Pyrolysis (800 K) | Phenylnitrene + SO₂ | - | researchgate.net |

Metal-Catalyzed Cycloaddition Reactions (e.g., Palladium, Gold, Silver, Rhodium, Ruthenium Catalysis)

Transition metal catalysis has revolutionized the synthesis of complex heterocyclic systems, including azepines. Various metals are employed to catalyze cycloaddition reactions, which are powerful bond-forming processes.

Palladium Catalysis: Palladium catalysts are widely used in azepine synthesis. researchgate.net Methods include the [5+2] oxidative annulation of o-arylanilines with alkynes and intramolecular Heck cyclizations. rsc.orgrsc.org A palladium-catalyzed domino N-benzylation/intramolecular direct arylation of sulfonanilides with 2-bromobenzyl bromides provides access to N-sulfonyl-6,7-dihydro-5H-dibenzo[c,e]azepines. nih.gov

Gold Catalysis: Gold catalysts are effective in synthesizing multisubstituted 4,5-dihydro-1H-azepine derivatives through the reaction of propargylic esters and alkyl azides. researchgate.net Gold(I)-catalyzed oxidative ring expansion of 2-alkynyl-1,2-dihydropyridines also yields functionalized azepine scaffolds. bohrium.com

Silver Catalysis: Silver-catalyzed [5+2] cycloaddition of γ-amino ketones with alkynes has been reported as a method for synthesizing azepine derivatives. beilstein-journals.org

Rhodium Catalysis: Rhodium catalysts are utilized in [4+3] and [5+2] cycloaddition reactions to form the azepine core. acs.orgresearchgate.net For example, rhodium(I)-catalyzed intermolecular aza-[4+3] cycloaddition of vinyl aziridines and dienes provides an atom-economical route to enantiomerically enriched functionalized azepines. bohrium.com

Copper Catalysis: Copper-catalyzed reactions, such as the tandem amination/cyclization of fluorinated allenynes, are valuable for synthesizing functionalized azepines. bohrium.comnih.gov Copper catalysis is also employed in the synthesis of dibenzo[b,f]azepines. nih.gov

| Reaction Type | Reactants | Catalyst | Product | Reference |

| [5+2] Cycloaddition | γ-amino ketones, alkynes | Silver catalyst | Azepine derivatives | beilstein-journals.org |

| [4+3] Cycloaddition | Vinyl aziridines, dienes | Rhodium(I) catalyst | Functionalized azepines | bohrium.com |

| Tandem Annulation | Alkyl azide, propargylic esters | Gold catalyst | 4,5-dihydro-1H-azepine derivatives | researchgate.net |

| Domino Reaction | Sulfonanilides, 2-bromobenzyl bromides | Palladium catalyst | N-sulfonyl-dihydrodibenzo[c,e]azepines | nih.gov |

| Tandem Amination/Cyclization | Fluorinated allenynes, amines | Copper(I) catalyst | CF₃-containing azepine-2-carboxylates | nih.gov |

Lewis Acid-Catalyzed Cycloaddition Approaches

Lewis acids can catalyze cycloaddition reactions to form azepine rings by activating one of the reaction partners. A notable method involves the hetero-[5+2] cycloaddition of 2-(2-aminoethyl)oxiranes with alkynes, co-catalyzed by a mixture of FeCl₃ and BF₃·OEt₂. This one-step reaction proceeds through epoxide ring-opening, annulation, and dehydration to afford substituted 2,3-dihydro-1H-azepines. Another example is the Lewis acid-catalyzed [4+3] cycloaddition of propargylic alcohols with azides, which provides a route to polycyclic products containing an imine-based indole (B1671886) azepine scaffold. nih.gov A catalytic formal [5+2] cycloaddition approach for the diastereoselective synthesis of azepino[1,2-a]indoles has also been reported, which is thought to proceed via a Lewis acid-catalyzed formal [2+2] cycloaddition to form a cyclobutane (B1203170) intermediate. researchgate.net

Diels-Alder Reactions in Azepine Scaffold Synthesis

The Diels-Alder reaction, a [4+2] cycloaddition, and its hetero-variant are powerful tools for constructing six-membered rings, which can then be transformed into azepines. In some strategies, azepine derivatives themselves act as the diene component. For instance, enantiomerically pure 2,3-dihydro-1H-azepines can undergo highly stereoselective [4+2] cycloaddition reactions with heterodienophiles. A multi-step synthesis of azepines has been developed that incorporates a Diels-Alder reaction as a key step. Furthermore, heating certain adducts, such as norbornene azepine intermediates formed via Pd-catalysis, can induce a retro-Diels-Alder reaction to yield dibenzo[b,f]azepines. nih.gov

Condensation Reactions for Azepine Formation

Condensation reactions, which involve the joining of two molecules with the elimination of a small molecule like water, are also employed in azepine synthesis. For example, the reaction between aniline (B41778) and maleic anhydride, followed by cyclization with polyphosphoric acid, is a classical approach. researchgate.net A newer method involves the intramolecular condensation between stable tertiary enamides and aldehydes, catalyzed by a Lewis acid like BBr₃, to produce 2,3-dihydro-1H-azepine and 1H-azepin-2(3H)-one derivatives. nih.govrsc.org Additionally, a formal [4+2] cycloaddition of ynones with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been developed to yield tricyclic azepines in a one-pot condensation process.

Methodologies for Introducing the Sulfonamide Moiety

The sulfonamide group is a key pharmacophore, and its introduction into a molecule is a critical step in the synthesis of many pharmaceutical compounds. cbijournal.com

The most traditional and widely used method for the synthesis of sulfonamides is the reaction between a sulfonyl chloride and a primary or secondary amine in the presence of a base. researchgate.net This reaction is generally efficient and proceeds under mild conditions. researchgate.net However, the preparation of sulfonyl chlorides can be challenging and may involve the use of harsh or toxic reagents. nih.gov Furthermore, the stability of some sulfonyl chlorides can be a concern. rsc.org Despite these drawbacks, this method remains a cornerstone of sulfonamide synthesis due to its simplicity and broad applicability. researchgate.net

To overcome the limitations associated with the use of pre-formed sulfonyl chlorides, several one-pot procedures have been developed for the synthesis of sulfonamides. These methods often start from more readily available starting materials.

One such approach involves the conversion of aromatic carboxylic acids into sulfonyl chlorides in situ, followed by reaction with an amine in the same reaction vessel. acs.orgnih.gov This copper-catalyzed process utilizes a ligand-to-metal charge transfer (LMCT) mechanism and offers a convenient way to access sulfonamides from common building blocks. acs.orgnih.gov

Another one-pot method utilizes amine-derived sulfonate salts and cyanuric chloride to generate sulfonamides. organic-chemistry.org This mild and efficient protocol proceeds at room temperature and avoids the use of toxic and corrosive reagents. organic-chemistry.org The reaction is believed to proceed via an SNAr mechanism, with the in situ formation of a sulfonyl chloride intermediate. organic-chemistry.org

Electrochemical methods offer a green and efficient alternative for the synthesis of sulfonamides. These methods can be performed under mild conditions and often avoid the use of stoichiometric reagents.

One electrochemical approach involves the oxidative coupling of thiols and amines. nih.govacs.org This method is driven by electricity and can be carried out rapidly without the need for additional catalysts. nih.govacs.org The reaction proceeds through the formation of a disulfide, followed by the generation of an aminium radical cation which then reacts to form the sulfonamide. nih.govacs.org

Another electrochemical strategy enables the direct synthesis of sulfonamides from non-prefunctionalized (hetero)arenes, sulfur dioxide (SO₂), and amines. nih.govresearchgate.net This dehydrogenative process is triggered by the direct anodic oxidation of the aromatic compound and utilizes an amidosulfinate intermediate that also acts as a supporting electrolyte. nih.govresearchgate.net This method is highly convergent and has been demonstrated for a range of substrates. nih.gov

Table 2: Comparison of Sulfonamide Formation Methodologies

| Methodology | Key Transformation | Starting Materials | Advantages | Limitations |

|---|---|---|---|---|

| Sulfonyl Chloride-Amine Coupling | Nucleophilic substitution | Sulfonyl chlorides and amines | Well-established, generally high yielding | Requires pre-functionalized, sometimes unstable sulfonyl chlorides |

| One-Pot Protocols | In situ generation of sulfonylating agent | Carboxylic acids, sulfonate salts, amines | Avoids isolation of sulfonyl chlorides, uses readily available starting materials | May require specific catalysts or reagents |

| Electrochemical Synthesis | Oxidative or reductive coupling | Thiols, arenes, SO₂, amines | Environmentally friendly, mild conditions, high atom economy | May require specialized equipment, substrate scope can be limited |

Derivatization Strategies for the 1H-Azepine-1-sulfonamide Core

The strategic derivatization of the this compound scaffold is crucial for modulating its physicochemical properties and biological activity. These strategies primarily focus on the functionalization of the azepine ring, modifications of the sulfonamide group, and hybridization with other heterocyclic moieties.

Functionalization of the Azepine Ring System

The azepine ring serves as a versatile template for a wide range of chemical modifications. mdpi.comrsc.org The development of novel synthetic methods has enabled the introduction of various substituents and the construction of fused-ring systems, thereby expanding the chemical space of azepine derivatives. nih.govorganic-chemistry.org

One approach involves the intramolecular cyclization of appropriately substituted precursors. For example, a new 1,7-carbonyl-enamine azepine ring closure has been reported, leading to functionalized heterocyclic fused azepine ring systems like pyrazino[2,3-c]azepine and azepino[3,4-b]quinoxaline. chem-soc.si Another strategy utilizes a sequential Rh(II)-catalyzed cyclopropanation followed by a 1-aza-Cope rearrangement of dienyltriazoles to generate fused dihydroazepine derivatives in good to excellent yields. nih.gov

The introduction of fluorine-containing groups into the azepine ring is another area of significant interest, given the unique properties that fluorine imparts to organic molecules. mdpi.com A convenient one-step protocol for preparing functionalized allenes, which can then undergo catalytic tandem amination/cyclization reactions, provides access to α-CF3-containing azepine-2-carboxylates. mdpi.com

Furthermore, visible-light-mediated dearomative ring expansion of aromatic N-ylides presents a modern and efficient route to functionalized mono- and polycyclic azepines from simple N-heteroarenes in just two steps. nih.gov The following table highlights various functionalization strategies for the azepine ring:

| Method | Precursors | Resulting Structure | Key Features |

| 1,7-Carbonyl-enamine cyclization | N/A | Pyrazino[2,3-c]azepine, Azepino[3,4-b]quinoxaline | New mode for azepine ring closure. chem-soc.si |

| Rh(II)-catalyzed cyclopropanation/1-aza-Cope rearrangement | Dienyltriazoles | Fused dihydroazepine derivatives | Highly diastereoselective process. nih.gov |

| Tandem amination/cyclization of allenynes | α-CF3-diazo compounds | α-CF3-containing azepine-2-carboxylates | Introduction of fluorinated groups. mdpi.com |

| Visible-light-mediated dearomative ring expansion | Aromatic N-ylides | Mono- and polycyclic azepines | Utilizes simple starting materials and straightforward steps. nih.gov |

Modifications of the Sulfonamide Group

The sulfonamide group is a critical pharmacophore, and its modification can significantly influence the biological profile of a molecule. thieme-connect.com Strategies for modifying this group often involve N-arylation, N-alkylation, or the introduction of various substituents to the nitrogen atom.

A carbene-catalyzed method has been developed for the highly enantioselective modification of sulfonamides under mild conditions. rsc.org This reaction exhibits broad substrate scope and high chemoselectivity, allowing for the modification of sulfonamide-containing drug molecules to form phthalidyl derivatives. rsc.org

The synthesis of sulfonamides can be achieved through various routes, including the reaction of primary amines with aryl sulfonyl chlorides. ekb.eg This classic method remains a cornerstone for creating a diverse library of sulfonamide derivatives. Additionally, the oxidation of sulfenamides and metal-catalyzed sulfonamidation represent alternative pathways to this functional group. ekb.eg

The introduction of different heterocyclic rings to the sulfonamide nitrogen is a common strategy to create novel derivatives. For instance, new sulfonamide derivatives have been synthesized by linking a 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine moiety to a sulfonamide group via an ethylamine (B1201723) or propylamine (B44156) bridge. mdpi.com

Hybridization with Other Heterocyclic Moieties for Enhanced Bioactivity

The hybridization of the this compound core with other heterocyclic systems is a well-established strategy in medicinal chemistry to generate novel compounds with potentially enhanced or synergistic biological activities. This approach involves covalently linking the azepine-sulfonamide scaffold to other bioactive heterocycles.

The synthesis of pyrazole-based sulfonamide analogues and indole-3-sulfonamide derivatives are other examples of this hybridization strategy. researchgate.net The combination of the sulfonamide functionality with these heterocyclic rings has led to the development of compounds with a range of biological activities. researchgate.netresearchgate.net

Furthermore, the incorporation of the sulfonamide group into five-membered heterocyclic rings, such as 1,3,4-thiadiazole, pyrrole, and isoxazole, has been extensively explored. mdpi.comnih.govnih.gov These heterocyclic sulfonamides have shown a broad spectrum of biological activities. mdpi.comnih.govnih.gov The synthesis of these hybrid molecules often involves multi-step reaction sequences, starting from the respective heterocyclic precursors. mdpi.comnih.gov

Advanced Spectroscopic and Analytical Characterization of 1h Azepine 1 Sulfonamide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of 1H-Azepine-1-sulfonamide derivatives. Both proton (¹H) and carbon-13 (¹³C) NMR provide critical information about the chemical environment of individual atoms within the molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectra of this compound derivatives, the chemical shifts of protons provide insight into their electronic environment. For instance, aromatic protons typically appear in the downfield region, generally between δ 6.5 and 8.5 ppm. researchgate.net Protons on the azepine ring will exhibit complex splitting patterns and chemical shifts depending on their position and the conformation of the seven-membered ring. The proton of the sulfonamide group (–SO₂NH–) is often observed as a broad singlet at a downfield chemical shift, which can be concentration and temperature dependent. rsc.orgmsu.edu For example, in some sulfonamide derivatives, this proton appears between δ 8.78 and 10.15 ppm. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the azepine ring and any aromatic substituents are diagnostic. Aromatic carbons typically resonate in the range of δ 110–160 ppm. rsc.org The carbon atoms of the azepine ring will have shifts that are influenced by their hybridization and proximity to the nitrogen and sulfonyl groups. For instance, in some 1H-azepin-3(2H)-one derivatives, the C2 carbon appears around δ 62.25 ppm, while the C7 carbon is further downfield at δ 147.19 ppm. rsc.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for this compound Derivatives

| Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Aromatic Protons | 6.5 - 8.5 researchgate.net | 110 - 160 rsc.org |

| Azepine Ring Protons | Variable (often complex multiplets) | Variable |

| Sulfonamide NH | 8.78 - 11.03 researchgate.netrsc.org | Not Applicable |

Note: Specific chemical shifts can vary significantly based on substitution patterns and the solvent used.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the context of this compound derivatives, IR spectra provide clear evidence for the key structural components.

The most characteristic absorption bands include:

N-H Stretching: The N-H bond of the sulfonamide group typically shows a stretching vibration in the range of 3350–3140 cm⁻¹. rsc.org

S=O Stretching: The sulfonyl group (SO₂) exhibits two distinct, strong absorption bands corresponding to asymmetric and symmetric stretching. These are typically found in the regions of 1350–1300 cm⁻¹ and 1160–1140 cm⁻¹, respectively. rsc.org

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the azepine ring and any aromatic substituents appear in the 1600–1450 cm⁻¹ region. rsc.org

S-N Stretching: The stretching vibration for the sulfur-nitrogen bond of the sulfonamide is typically observed in the 920–890 cm⁻¹ range. rsc.org

The presence and position of these bands offer confirmatory evidence for the successful synthesis of the target sulfonamide structure. researchgate.netmdpi.com

Table 2: Key IR Absorption Frequencies for this compound Derivatives

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| Sulfonamide (N-H) | Stretching | 3350 - 3140 rsc.org |

| Sulfonyl (S=O) | Asymmetric Stretching | 1350 - 1300 rsc.org |

| Sulfonyl (S=O) | Symmetric Stretching | 1160 - 1140 rsc.org |

| Aromatic/Azepine (C=C) | Stretching | 1600 - 1450 rsc.org |

| Sulfonamide (S-N) | Stretching | 920 - 890 rsc.org |

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight of this compound derivatives and confirming their elemental composition through high-resolution mass spectrometry (HRMS). Electron ionization (EI) and electrospray ionization (ESI) are common techniques used. researchgate.netbeilstein-journals.org The mass spectrum will show a molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺), which corresponds to the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, helping to piece together the different components of the molecule. nist.gov For example, the accurate mass of a synthesized sulfonamide derivative was determined to be m/z 270.07, which corresponded to the molecular formula C₁₁H₁₄N₂O₄S. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound derivatives, which contain conjugated systems within the azepine ring and any aromatic substituents, UV-Vis spectra typically exhibit characteristic absorption bands. Generally, azepine derivatives show multiple absorption bands, often a low-intensity band at longer wavelengths (around 285–330 nm) and stronger absorptions at shorter wavelengths. thieme-connect.de The position and intensity of these bands are sensitive to the specific substitution pattern on the azepine and aromatic rings, as well as the solvent used. This technique is useful for confirming the presence of the conjugated π-electron system.

Chromatographic Techniques for Purity Assessment (e.g., Thin-Layer Chromatography)

Chromatographic methods are essential for assessing the purity of synthesized this compound derivatives. Thin-Layer Chromatography (TLC) is a rapid and convenient method used to monitor the progress of a reaction and to get a preliminary indication of the purity of the final product. beilstein-journals.org A pure compound should ideally show a single spot on the TLC plate when eluted with an appropriate solvent system. The retention factor (Rf) value is a characteristic property of the compound in a given solvent system. For purification, column chromatography is often employed, using silica (B1680970) gel as the stationary phase. beilstein-journals.org

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, and sulfur) in a compound. The experimentally determined percentages are compared with the theoretically calculated values for the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the elemental composition of the synthesized this compound derivative, further confirming its identity and purity. researchgate.netbeilstein-journals.orgresearchgate.net For instance, for a derivative with the formula C₁₃H₁₇NO₂S, the calculated percentages were C, 62.12; H, 6.82; N, 5.57%, and the found values were C, 62.16; H, 6.88; N, 5.54%. beilstein-journals.org

Computational and Theoretical Studies of 1h Azepine 1 Sulfonamide

Molecular Modeling and Docking Simulations

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. A key application of this is molecular docking, a method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This is crucial for understanding the basis of a drug's mechanism of action.

Molecular docking simulations are instrumental in predicting how 1H-Azepine-1-sulfonamide and its analogues might interact with biological targets. These simulations place the ligand into the binding site of a protein and calculate a "docking score," which estimates the binding affinity. Lower energy scores typically indicate more stable and favorable interactions. neliti.com

For sulfonamide-containing compounds, docking studies have been successfully used to elucidate binding modes with various enzymes and receptors. The sulfonamide group (-SO₂NH₂) is a key pharmacophore known to interact with targets in specific ways. nih.gov For instance, in enzymes like carbonic anhydrase, the sulfonamide moiety often coordinates with a zinc ion in the active site. mdpi.comresearchgate.net Docking studies on novel sulfonamide derivatives have identified key interactions, such as hydrogen bonds and hydrophobic interactions, that are essential for binding. nih.govnih.gov For example, simulations of sulfonamide derivatives with bacterial dihydropteroate synthase (DHPS) have been performed to estimate their binding energy and understand their antibacterial activity. nih.gov Similarly, docking of azepine derivatives into the neuraminidase of the H1N1 virus has been used to identify potential inhibitors based on their binding energies. neliti.com

The interactions typically observed in docking studies involving sulfonamide derivatives include:

Hydrogen Bonds: The oxygen and nitrogen atoms of the sulfonamide group are potent hydrogen bond acceptors and donors, respectively. nih.gov

Hydrophobic Interactions: The aromatic rings present in many sulfonamide and azepine structures often engage in hydrophobic interactions with nonpolar amino acid residues in the target's binding pocket. nih.gov

Pi-Pi Stacking: Aromatic rings can stack with each other, providing additional binding stability. semanticscholar.org

Metal Coordination: The sulfonamide group is known to coordinate with metal ions, such as Zn²⁺, found in the active sites of metalloenzymes. mdpi.com

Table 1: Predicted Ligand-Target Interactions for Sulfonamide Derivatives in Docking Simulations This table is interactive. You can sort and filter the data.

| Interaction Type | Interacting Ligand Moiety | Common Protein Residues Involved | Potential Target Class |

|---|---|---|---|

| Hydrogen Bonding | Sulfonamide N-H, S=O | Gln, Asp, Gly, Cys, His | Kinases, Proteases, DHPS nih.govnih.gov |

| Hydrophobic Interactions | Aromatic Rings (e.g., Benzene (B151609), Azepine) | Leu, Phe, Val, Ala | Various Receptors nih.govsemanticscholar.org |

| Pi-Pi Stacking | Aromatic Rings | Phe, Tyr, Trp, His | Various Receptors semanticscholar.org |

| Metal Coordination | Sulfonamide Group (-SO₂NH⁻) | (via Zn²⁺ ion) | Carbonic Anhydrases mdpi.com |

The three-dimensional shape, or conformation, of a molecule is critical to its biological activity, as it must adopt a specific orientation to fit into a receptor's binding site. Conformational analysis of this compound derivatives involves studying the rotation around single bonds and the flexibility of the ring systems.

The sulfonamide group itself has distinct conformational properties. Studies have shown that the rotation barrier around the S-N bond is lower than that of a typical peptide bond, making sulfonamide-containing molecules more flexible. researchgate.net The nitrogen atom in the sulfonamide group can adopt a pyramidal geometry. researchgate.net The orientation of the sulfonyl group relative to an attached aromatic ring is a key conformational feature. mdpi.com

For the 1H-azepine ring, a seven-membered unsaturated ring, various non-planar conformations (such as boat and twist-boat) are possible. Computational methods, like potential energy surface scans, are used to determine the relative energies of these different conformers and identify the most stable, low-energy structures. researchgate.net Understanding these preferred conformations is essential because the spatial arrangement of the pharmacophoric groups dictates how the molecule can interact with its target. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov It is based on the principle that the structure of a molecule determines its properties and, consequently, its activity.

To develop a QSAR model for a series of this compound derivatives, researchers would synthesize a set of related compounds and measure their biological activity (e.g., IC₅₀ values for enzyme inhibition). nih.gov Then, various physicochemical properties, known as molecular descriptors, are calculated for each compound. These descriptors can quantify properties like:

Lipophilicity: (e.g., logP)

Electronic Properties: (e.g., dipole moment, atomic charges)

Steric Properties: (e.g., molecular weight, molar refractivity) ekb.eg

Topological Indices: Numerical values derived from the molecular graph. nih.gov

Using statistical techniques like multiple linear regression (MLR), a mathematical equation is generated that correlates the descriptors with the observed biological activity. nih.govnih.gov A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds, guiding medicinal chemists to focus on the most promising structures. ekb.eg QSAR models have been successfully built for various sulfonamide derivatives to predict activities ranging from antibacterial to anticancer and antioxidant effects. nih.govjbclinpharm.orgresearchgate.net

Table 2: Common Molecular Descriptors Used in QSAR Models for Sulfonamide Derivatives This table is interactive. You can sort and filter the data.

| Descriptor Class | Example Descriptors | Property Represented | Relevance to Biological Activity |

|---|---|---|---|

| Lipophilic | ClogP, logD | Hydrophobicity/Lipophilicity | Membrane permeability, target binding nih.gov |

| Electronic | SCF Energy, Dipole Moment, Electrophilicity (log(ω)) | Electron distribution, reactivity | Receptor interaction, metabolic stability ekb.eg |

| Steric/Size | Molecular Weight (MW), Molar Refractivity | Molecular size and bulk | Fit within a binding pocket ekb.eg |

| Topological | Wiener Index, Randić Index | Molecular branching and connectivity | Overall molecular shape and structure nih.gov |

In Silico Assessment of Drug-like Properties and ADME Prediction

A compound's therapeutic potential depends not only on its interaction with the target but also on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. nih.gov In silico ADME prediction has become a standard part of the early drug discovery process, helping to identify candidates with poor pharmacokinetic profiles before they enter costly experimental testing. nih.govfrontiersin.org Various computational models can predict properties like aqueous solubility, Caco-2 permeability (an indicator of intestinal absorption), plasma protein binding, and susceptibility to metabolism by cytochrome P450 enzymes. frontiersin.orgjaptronline.com

For drugs targeting the central nervous system, the ability to cross the blood-brain barrier (BBB) is essential. drughunter.com The CNS Multiparameter Optimization (MPO) score is a widely used algorithm to assess the potential of a compound to be a successful CNS drug. nih.govresearchgate.net It combines six key physicochemical properties into a single desirability score, typically on a scale of 0 to 6, where higher scores indicate a better predicted CNS profile. researchgate.netchembridge.com

The six parameters used in the CNS MPO score are:

ClogP: Calculated Logarithm of the octanol/water partition coefficient.

ClogD: Calculated Logarithm of the distribution coefficient at pH 7.4.

MW: Molecular Weight.

TPSA: Topological Polar Surface Area.

HBD: Number of Hydrogen Bond Donors.

pKa: Acid dissociation constant of the most basic center. nih.gov

For sulfonamides, these properties are of particular interest. The secondary sulfonamide group has a significant polar surface area and is a hydrogen bond donor. nih.gov It is also acidic, meaning it can be ionized at physiological pH. nih.gov These characteristics can hinder BBB penetration. Computational studies have shown that modifying the sulfonamide, for instance by "capping" the nitrogen with a methyl group, can significantly enhance CNS penetration by reducing the TPSA and acidity. nih.gov For some sulfonamide derivatives, favorable CNS MPO scores between 4.0 and 4.4 have been reported, suggesting they are good candidates for CNS-acting drugs. rsc.orgrsc.org

Table 3: Desirable Physicochemical Property Ranges for the CNS MPO Score This table is interactive. You can sort and filter the data.

| Physicochemical Property | Desirable Range for High MPO Score | Impact on CNS Penetration |

|---|---|---|

| ClogP | 2.0 - 4.1 | Balances solubility and membrane permeability nih.gov |

| ClogD (pH 7.4) | 1.5 - 4.0 | Lipophilicity at physiological pH nih.gov |

| Molecular Weight (MW) | 280 - 400 g/mol | Lower MW generally aids diffusion across the BBB nih.gov |

| TPSA | 40 - 71 Ų | Lower polarity is favored for crossing the BBB nih.gov |

| Hydrogen Bond Donors (HBD) | 0 - 1 | Fewer HBDs reduce polarity and improve permeability nih.gov |

| pKa (most basic) | 7.7 - 9.6 | Influences ionization state and interaction with transporters nih.gov |

Preclinical Biological Activity Investigations of 1h Azepine 1 Sulfonamide Derivatives

Antimicrobial Research Applications

Derivatives of 1H-Azepine-1-sulfonamide have been the subject of extensive research to determine their efficacy against a variety of microbial pathogens, including bacteria, fungi, and parasites.

In Vitro Studies against Bacterial Strains (e.g., Gram-positive, Gram-negative)

A number of studies have demonstrated the antibacterial potential of azepine and sulfonamide derivatives against a range of both Gram-positive and Gram-negative bacteria. For instance, certain pyridobenzazepine derivatives have shown notable antibacterial activity. One particular derivative exhibited a broad spectrum of activity with Minimum Inhibitory Concentrations (MICs) ranging from 39–78 µg/mL against several bacterial strains shd.org.rs.

The antibacterial efficacy of synthesized sulfonamide derivatives has been evaluated against bacterial species such as Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, and Klebsiella pneumoniae (Gram-negative) nih.gov. In one study, a selection of four sulfonamide analogues was tested against P. aeruginosa, S. aureus, E. coli, and B. subtilis, with one compound, FQ5, demonstrating potent activity with MIC values of 32, 16, 16, and 16 µg/mL, respectively nih.gov. The hybridization of thienopyrimidine with sulfadiazine has also resulted in compounds with enhanced antibacterial activity against S. aureus and E. coli, with MIC values of 125 µg/mL for both strains mdpi.com.

| Compound/Derivative Type | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Pyridobenzazepine derivative 8 | Various Bacteria | 39–78 | shd.org.rs |

| Sulfonamide analogue FQ5 | S. aureus | 32 | nih.gov |

| Sulfonamide analogue FQ5 | P. aeruginosa | 16 | nih.gov |

| Sulfonamide analogue FQ5 | E. coli | 16 | nih.gov |

| Sulfonamide analogue FQ5 | B. subtilis | 16 | nih.gov |

| Thienopyrimidine–sulfadiazine hybrid 12ii | S. aureus | 125 | mdpi.com |

| Thienopyrimidine–sulfadiazine hybrid 12ii | E. coli | 125 | mdpi.com |

Antifungal Research Potential

The antifungal properties of this compound derivatives have also been investigated. Certain azepine derivatives have demonstrated promising antifungal activity. For example, compounds 12 and 27 showed excellent activity against Candida albicans and Saccharomyces cerevisiae with a MIC of 156 µg/mL, which was more potent than the standard antifungal agents nystatin and fluconazole in the same study shd.org.rs. Another study highlighted a matrine derivative incorporating a benzene (B151609) sulfonamide moiety, which showed exceptional inhibitory activity against Candida albicans, with a MIC value of 0.062 mg/mL rsc.org.

Furthermore, the antifungal potential of arylsulfonamide-type compounds has been screened against a range of Candida species nih.gov. A thienopyrimidine–sulfamethoxazole hybrid demonstrated promising antifungal activity with MICs of 31.25 µg/mL and 62.5 µg/mL against C. albicans and C. parapsilosis, respectively mdpi.com.

| Compound/Derivative Type | Fungal Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Azepine derivative 12 | Candida albicans | 156 | shd.org.rs |

| Azepine derivative 27 | Candida albicans | 156 | shd.org.rs |

| Azepine derivative 12 | Saccharomyces cerevisiae | 156 | shd.org.rs |

| Azepine derivative 27 | Saccharomyces cerevisiae | 156 | shd.org.rs |

| Matrine-hydroxamic acid derivative with benzene sulfonamide | Candida albicans | 62 | rsc.org |

| Thienopyrimidine–sulfamethoxazole hybrid 8iii | C. albicans | 31.25 | mdpi.com |

| Thienopyrimidine–sulfamethoxazole hybrid 8iii | C. parapsilosis | 62.5 | mdpi.com |

Anti-Parasitic Activity Studies (e.g., Trypanosoma cruzi, Leishmania infantum)

Research has extended into the anti-parasitic potential of compounds related to this compound. Sulfonamide derivatives have been investigated for their activity against trypanosomatid parasites such as Trypanosoma cruzi and Leishmania species nih.gov. A study on novel tetrahydro-1-benzazepine derivatives revealed that many of the evaluated compounds showed remarkable activity against the epimastigote and intracellular amastigote forms of T. cruzi, with IC₅₀ values comparable to the control drug nifurtimox nih.gov.

Another series of 3-nitro-1H-1,2,4-triazole-based amides and sulfonamides displayed significant activity against T. cruzi intracellular amastigotes, with IC₅₀ values ranging from 28 nM to 3.72 μM scispace.com. Some of these compounds were found to be up to 58 times more potent than the reference drug benznidazole scispace.com. Additionally, certain arylsulfonamides have been evaluated in vitro against the amastigote and trypomastigote forms of T. cruzi, with the most active compound exhibiting an IC₅₀ value of 22 μM against the intracellular forms mdpi.com.

Mechanisms of Antimicrobial Action (e.g., Folic Acid Synthesis Inhibition, Dihydropteroate Synthetase Antagonism)

The primary mechanism of antimicrobial action for sulfonamides is the inhibition of folic acid synthesis in bacteria microbenotes.com. Bacteria must synthesize their own folic acid, as they cannot utilize pre-formed folic acid from their environment, unlike humans mhmedical.com. Sulfonamides are structurally similar to para-aminobenzoic acid (PABA), a key substrate in the folic acid synthesis pathway microbenotes.compatsnap.com.

These compounds act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), blocking the conversion of PABA to dihydropteroate, a crucial step in the synthesis of folic acid nih.govmhmedical.compatsnap.comresearchgate.net. This inhibition effectively halts the production of folic acid, which is essential for the synthesis of nucleotides and, consequently, for bacterial growth and replication patsnap.com. This targeted mechanism provides a selective advantage, as human cells lack the DHPS enzyme patsnap.com.

Anticancer Research Applications

In addition to their antimicrobial properties, derivatives of this compound and related structures are being investigated for their potential as anticancer agents.

In Vitro Cytotoxicity Investigations in Cancer Cell Lines (e.g., HCT-116, HepG2, MCF-7, A549)

The cytotoxic effects of various heterocyclic compounds, including those with structures related to azepines and sulfonamides, have been evaluated against several human cancer cell lines. For instance, novel oxazepine derivatives have demonstrated high cytotoxicity against HCT116 (colon cancer), A549 (lung cancer), and MCF7 (breast cancer) cell lines researchgate.net.

In another study, a benzimidazole derivative showed significant dose-dependent cytotoxic effects against A549 and HepG2 (liver cancer) cell lines, with IC₅₀ values of 15.80 µM and 15.58 µM, respectively . The cytotoxicity of other compounds has also been assessed against MCF-7, HepG2, and HCT-116 cancer cells researchgate.net. Furthermore, the anti-proliferation effects of certain benzimidazole derivatives have been studied on HCT-116 and MCF-7 cell lines, with one compound showing an IC₅₀ value of 16.2±3.85 μg/mL in the HCT-116 cell line and another exhibiting an IC₅₀ value of 8.86±1.10 μg/mL in the MCF-7 cell line waocp.org.

| Compound/Derivative Type | Cancer Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Benzimidazole derivative se-182 | A549 (Lung Carcinoma) | 15.80 µM | |

| Benzimidazole derivative se-182 | HepG2 (Liver Carcinoma) | 15.58 µM | |

| Benzimidazole 2 | HCT-116 (Colon Cancer) | 16.2±3.85 μg/mL | waocp.org |

| Benzimidazole 4 | MCF-7 (Breast Cancer) | 8.86±1.10 μg/mL | waocp.org |

Targeting Specific Kinases (e.g., Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR TK))

The Epidermal Growth Factor Receptor (EGFR) is a member of the tyrosine kinase family of receptors, which are frequently overexpressed in various cancers, including non-small-cell lung cancer (NSCLC), breast, and cervical cancers. scirp.org This overexpression makes EGFR a prime target for cancer therapy. scirp.org The inhibition of EGFR's tyrosine kinase activity is a rational and established approach in oncology. scirp.org Sulfonamide derivatives have emerged as a significant class of compounds being investigated as EGFR inhibitors. scirp.org

Studies have shown that tricyclic azepine derivatives can act as EGFR inhibitors. Molecular docking studies, a computational method used to predict the binding orientation of a small molecule to its protein target, have been employed to design and identify novel sulfonamide-based EGFR inhibitors. scirp.orgresearchgate.net For instance, in one study, designed sulfonamide derivatives were docked against the EGFR kinase domain (PDB ID: 2ITY) to predict their binding affinity. researchgate.net The results of such computational studies suggest that these compounds could be promising candidates for cancer treatment by targeting EGFR tyrosine kinase. scirp.org

Research into specific derivatives has identified potent inhibitors of both wild-type (EGFRWT) and mutant forms of the kinase, such as EGFRT790M. For example, one synthesized sulfonamide derivative, compound 5b, was found to be a highly potent inhibitor of both EGFRWT and EGFRT790M kinases, with IC50 values of 30.1 nM and 12.8 nM, respectively. researchgate.net These values were superior to those of established EGFR inhibitors like gefitinib and osimertinib against the same targets. researchgate.net

Table 1: EGFR Kinase Inhibition by Sulfonamide Derivatives

| Compound | Target Kinase | IC50 (nM) |

|---|---|---|

| Compound 5b | EGFRWT | 30.1 |

| EGFRT790M | 12.8 | |

| Osimertinib | EGFRWT | 54.3 |

| EGFRT790M | 19.1 | |

| Gefitinib | EGFRWT | 9.1 |

| EGFRT790M | 356.8 |

Data sourced from a study on sulfonamide derivatives as EGFR inhibitors. researchgate.net

Modulation of Signaling Pathways (e.g., Hedgehog signaling via Smoothened (SMO), SUFU/GLI-1)

The Hedgehog (Hh) signaling pathway is a crucial regulator of cellular processes like differentiation and proliferation during embryonic development. nih.govresearchgate.net Aberrant activation of this pathway has been implicated in numerous cancers, including basal cell carcinoma, medulloblastoma, and cancers of the lung and pancreas. nih.govresearchgate.net Key components of this pathway include the transmembrane proteins Patched (PTCH) and Smoothened (SMO), the Suppressor of Fused (SUFU), and the glioma-associated oncogene (GLI) family of transcription factors (GLI1, GLI2, GLI3). nih.govnih.gov

In the canonical pathway, the binding of a Hedgehog ligand (like Sonic Hedgehog, SHH) to its receptor PTCH1 alleviates the inhibition that PTCH1 normally exerts on SMO. nih.govnih.gov This activation of SMO leads to a signaling cascade that prevents the cleavage of GLI proteins into their repressor forms. nih.gov Instead, full-length GLI proteins translocate to the nucleus where they act as transcriptional activators for Hh target genes, promoting cell growth and survival. nih.govnih.gov In the absence of a ligand, SUFU binds to and sequesters GLI in the cytoplasm, preventing its nuclear translocation and promoting its processing into a repressor form. researchgate.netnih.gov

Targeting this pathway, particularly the SMO receptor, has become an important strategy in cancer therapeutics. researchgate.netmdpi.com Small-molecule SMO antagonists have been developed and approved for clinical use. mdpi.com Research has shown that inhibiting SMO can block the downstream activation of GLI1 and suppress oncogenic properties. researchgate.nethedgehogtec.com While specific studies on this compound derivatives directly targeting the Hedgehog pathway are not detailed in the provided context, the development of novel small-molecule inhibitors for SMO and GLI remains an active area of research where such scaffolds could be explored. researchgate.netmdpi.com

Anti-Inflammatory and Analgesic Research

Sulfonamide derivatives have been extensively studied for their anti-inflammatory and analgesic properties. nih.gov Inflammation is a complex biological response involving various mediators, including prostaglandins, which are synthesized by cyclooxygenase (COX) enzymes. semanticscholar.org

In Vitro Enzyme Inhibition (e.g., COX-2)

The cyclooxygenase (COX) enzyme has two primary isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in maintaining homeostasis in tissues like the stomach and kidneys, while COX-2 is inducible and its expression increases significantly during inflammation. nih.gov The discovery that the sulfonamide moiety is crucial for selective binding to the COX-2 enzyme's active site has driven the development of selective COX-2 inhibitors, which aim to reduce inflammation with fewer gastrointestinal side effects than non-selective NSAIDs. nih.govmdpi.com

Preclinical studies have evaluated numerous sulfonamide derivatives for their ability to inhibit COX enzymes. For example, a series of newly synthesized compounds tethering a benzenesulfonamide pharmacophore to NSAID structures displayed potent and selective COX-2 inhibition. nih.gov Compounds 6b and 6j from this series showed higher in vitro COX-2 selectivity and inhibitory activity than the well-known COX-2 inhibitor, celecoxib. nih.gov Another study on isoxazole derivatives also identified compounds with strong selectivity for COX-2 over COX-1. nih.gov

Table 2: In Vitro COX-1 and COX-2 Inhibition Data for Selected Sulfonamide Derivatives

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = IC50 COX-1/IC50 COX-2) |

|---|---|---|---|

| 6b | 13.17 | 0.04 | 329 |

| 6j | 12.48 | 0.04 | 312 |

| Celecoxib | 14.70 | 0.05 | 294 |

Data sourced from a study on benzenesulfonamide-1,2,3-triazole hybrids. nih.gov

In Vivo Animal Model Studies (e.g., Acid-induced Writhing, Carrageenin-induced Paw Edema in Mice)

The anti-inflammatory and analgesic potential of this compound derivatives has been assessed using established in vivo animal models. The carrageenan-induced paw edema model is a widely used method to evaluate acute anti-inflammatory activity. nih.govresearchgate.net In this model, the injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response. nih.gov The early phase involves the release of mediators like histamine and serotonin, while the late phase is associated with prostaglandin synthesis via COX induction. nih.gov

Studies on sulfonamide derivatives have demonstrated significant anti-inflammatory effects in this model. For instance, compounds 6b and 6j, which showed potent in vitro COX-2 inhibition, also expressed more potent relief of carrageenan-induced paw edema in mice than celecoxib, with ED50 values of 11.74 µmol/kg and 13.38 µmol/kg, respectively, compared to 16.24 µmol/kg for celecoxib. nih.gov

The acetic acid-induced writhing test is a common model for assessing peripheral analgesic activity. The intraperitoneal injection of acetic acid causes pain by inducing the release of prostaglandins and other inflammatory mediators, leading to characteristic writhing movements in the animals. The reduction in the number of writhes is a measure of a compound's analgesic efficacy.

Antidiabetic Research Investigations

Inhibition of Glycosidases (e.g., α-glucosidase, α-amylase)

One therapeutic strategy for managing type 2 diabetes mellitus is to control postprandial hyperglycemia by inhibiting key carbohydrate-digesting enzymes, such as α-glucosidase and α-amylase. mdpi.comdergipark.org.tr These enzymes are responsible for breaking down complex carbohydrates into absorbable monosaccharides in the small intestine. nih.gov By inhibiting these enzymes, the rate of glucose absorption is slowed, leading to a reduction in the post-meal spike in blood glucose levels. mdpi.com

Several studies have investigated sulfonamide derivatives as potential inhibitors of these glycosidases. A series of 2-(3-(3-methoxybenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] scirp.orgmdpi.comthiazin-2-yl)-N-arylacetamides, which are cyclic sulfonamides, were evaluated for their inhibitory potential. mdpi.com Several derivatives demonstrated prominent inhibition of yeast α-glucosidase, with IC50 values lower than that of the reference drug, acarbose. mdpi.com For example, derivative 12i was the most potent inhibitor of α-glucosidase in its series, and it also proved to be a more effective inhibitor of α-amylase than acarbose. mdpi.com Similarly, another study on novel sulfonamide derivatives found four compounds (3a, 3b, 3h, and 6) with excellent inhibitory potential against α-glucosidase, being 1.05 to 1.39 times more potent than acarbose. rsc.org

Table 3: Inhibition of α-Glucosidase and α-Amylase by Sulfonamide Derivatives

| Compound | α-Glucosidase IC50 (µM) | α-Amylase IC50 (µM) |

|---|---|---|

| 12i | 25.88 | 7.52 |

| 12a | 46.25 | 15.06 |

| 12c | 40.76 | 13.94 |

| 12g | 35.10 | 11.25 |

| 12k | 30.45 | 9.88 |

| Acarbose (Standard) | 58.8 | 17.0 |

Data sourced from a study on cyclic sulfonamides as glycosidase inhibitors. mdpi.com

Research in Neurodegenerative Disorders and Central Nervous System (CNS) Activity

Modulation of Ion Channels (e.g., CaV2.2, CaV3.2 Calcium Ion Channels)

Other Enzymatic Inhibition Studies

Derivatives of azepine sulfonamide have been identified as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that converts inactive cortisone to active cortisol. nih.govmdpi.com The inhibition of 11β-HSD1 is a therapeutic strategy for managing metabolic syndrome and type 2 diabetes. mdpi.comnih.gov

A series of azepine sulfonamides has been synthesized and evaluated for their inhibitory activity against 11β-HSD1. nih.govgoogle.com Structure-activity relationship (SAR) studies focusing on substitutions at the 4-position of the azepane ring led to the discovery of highly potent compounds. One notable derivative demonstrated an IC₅₀ value of 3.0 nM, indicating significant inhibitory potency against the 11β-HSD1 enzyme. nih.gov These findings highlight the potential of the azepine sulfonamide scaffold in the development of novel 11β-HSD1 inhibitors.

Table 1: Inhibitory Activity of a Key Azepine Sulfonamide Derivative against 11β-HSD1

| Compound Reference | Target Enzyme | IC₅₀ (nM) |

| Compound 30 nih.gov | 11β-HSD1 | 3.0 |

The sulfonamide group is a well-established zinc-binding moiety and a key pharmacophore in the design of carbonic anhydrase (CA) inhibitors. mdpi.com Numerous classes of sulfonamide-containing molecules have been investigated for their inhibitory effects on various human carbonic anhydrase (hCA) isoforms, such as hCA I, II, IX, and XII. mdpi.comnih.govmdpi.comrsc.org However, preclinical research focusing specifically on derivatives of this compound as carbonic anhydrase inhibitors is not prominently featured in the available literature. While diverse heterocyclic sulfonamides (incorporating pyrazole, thiadiazole, pyridine, etc.) have shown a wide range of inhibitory activities, from nanomolar to micromolar concentrations, the specific contribution and potential of the azepine ring system within this context remains an area for future investigation. mdpi.comnih.govmdpi.com

Structure Activity Relationship Sar Studies of 1h Azepine 1 Sulfonamide Derivatives

Impact of Substituent Variation on Biological Activity and Potency

The biological activity and potency of 1H-azepine-1-sulfonamide derivatives are profoundly influenced by the nature and position of various substituents on the azepine ring and the sulfonamide moiety. A key area of investigation has been the development of azepane sulfonamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic diseases. nih.gov

Systematic SAR studies have revealed that substitutions at the 4-position of the azepane ring play a critical role in modulating inhibitory potency against 11β-HSD1. The introduction of different functional groups at this position has led to the identification of compounds with significantly enhanced activity. For instance, the incorporation of a spirocyclic group at the 4-position of the azepane ring has been shown to be a highly effective strategy for boosting potency.

One notable example from these studies is a compound that emerged from the exploration of substitutions at the 4-position of the azepane ring, which demonstrated an IC50 of 3.0 nM against 11β-HSD1. nih.gov This highlights the sensitivity of the biological activity to the structural modifications at this specific position.

The general principles of sulfonamide SAR also apply, where the sulfonamide group itself is a crucial pharmacophoric element, often involved in key hydrogen bonding interactions with the target protein. tsijournals.com Modifications to the aryl group attached to the sulfonamide can also impact activity, influencing factors such as electronic properties and steric interactions within the binding site.

Table 1: Impact of Substituent Variation at the 4-Position of the Azepane Ring on 11β-HSD1 Inhibitory Potency

| Compound ID | Substituent at 4-position | 11β-HSD1 IC50 (nM) |

| 1 | Methoxy | >1000 |

| 2 | Hydroxy | 500 |

| 3 | Spiro-oxetane | 10 |

| 30 | Optimized Spirocyclic group | 3.0 |

This table is illustrative and based on the general findings that modifications at the 4-position of the azepane ring significantly impact potency, with spirocyclic substituents showing marked improvement. nih.gov

Stereochemical Considerations in Ligand-Target Interactions

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its interaction with a biological target. For this compound derivatives, the non-planar nature of the seven-membered azepine ring introduces conformational flexibility and the potential for stereoisomers. The specific conformation adopted by the ring and the stereochemistry of any chiral centers can significantly influence binding affinity and biological activity.

The synthesis of chiral sulfinate esters by asymmetric condensation represents a method that could be applied to generate enantiomerically enriched sulfonamide derivatives. nih.gov This approach allows for the controlled introduction of sulfur stereogenic centers, which can be crucial for optimizing interactions with the target protein. nih.gov The differential biological activity between enantiomers of a chiral drug is a well-established phenomenon, often arising from one enantiomer having a more favorable orientation within the binding site of the target protein.

While specific studies on the stereochemistry of this compound derivatives are not extensively detailed in the provided context, the principles of stereoselective synthesis and the importance of chirality in drug design are broadly applicable. nih.govresearchgate.net The preparation of diastereomerically pure azepane derivatives through piperidine ring expansion highlights the feasibility of controlling stereochemistry in related seven-membered ring systems. researchgate.net

Pharmacophore Elucidation for Target Engagement

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For this compound derivatives, a pharmacophore model would typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

A general pharmacophore for sulfonamide-based inhibitors often includes:

A hydrogen bond acceptor (from the sulfonyl oxygens).

A hydrogen bond donor (from the sulfonamide N-H).

A hydrophobic or aromatic group.

A specific spatial arrangement of these features that complements the binding site of the target enzyme.

The development of a 3D-QSAR (Quantitative Structure-Activity Relationship) model can further refine the pharmacophore hypothesis by correlating the 3D properties of the molecules with their biological activities. rjptonline.orgpharmacophorejournal.compharmacophorejournal.comnih.gov This approach can help in visualizing the favorable and unfavorable regions for different substituents, thereby guiding the design of new derivatives with improved potency. For instance, a 3D-QSAR study on a series of inhibitors can reveal that a bulky hydrophobic group is preferred in one region of the molecule, while a hydrogen bond donor is crucial in another for optimal target engagement.

While a specific pharmacophore model for this compound derivatives as 11β-HSD1 inhibitors is not explicitly provided, the SAR data allows for the inference of key features. The sulfonamide moiety likely acts as a key interaction point, while the substituted azepine ring explores other regions of the binding pocket to enhance affinity and selectivity.

Scaffold Optimization for Enhanced Potency and Selectivity

Scaffold optimization is a crucial step in drug discovery that involves modifying the core structure of a lead compound to improve its pharmacological properties, such as potency, selectivity, and pharmacokinetic profile. The this compound scaffold provides a versatile platform for such optimization.

The process of scaffold hopping, where the core azepine ring might be replaced by other cyclic systems, can lead to the discovery of novel inhibitors with improved properties. However, optimization within the existing scaffold has also proven effective. As seen in the SAR studies of 11β-HSD1 inhibitors, modification of the azepane ring at the 4-position led to a significant enhancement in potency. nih.gov This represents a successful example of scaffold optimization through substituent modification.

Further optimization could involve:

Ring size and conformation: Exploring different ring sizes or introducing conformational constraints to lock the molecule in a more active conformation.

Isosteric replacements: Replacing parts of the molecule with other groups that have similar steric and electronic properties to improve metabolic stability or other pharmacokinetic parameters.

Introduction of selectivity-enhancing groups: Adding functional groups that can form specific interactions with residues unique to the target enzyme, thereby improving selectivity over related enzymes.

The development of potent and selective kinase inhibitors often relies on scaffold optimization to achieve the desired activity and safety profile. researchgate.netbiorxiv.org Similarly, for this compound derivatives, a focused effort on scaffold optimization can lead to the identification of clinical candidates with superior therapeutic potential.

Preclinical Pharmacokinetic Pk and Pharmacodynamic Pd Research

In Vitro Drug Metabolism and Stability Studies (e.g., Plasma Stability)

In a typical assay, the compound is incubated with plasma from various species (e.g., human, mouse, rat) at 37°C over a period of time, often up to 120 minutes. evotec.com Samples are collected at multiple time points, and the reaction is stopped. The concentration of the remaining parent compound is then quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). evotec.com The results are used to calculate the compound's half-life (t½) and the percentage of the compound remaining at the end of the incubation period. This data helps in selecting appropriate species for further in vivo studies and in interpreting pharmacokinetic data. nih.gov

Illustrative Plasma Stability Data for 1H-Azepine-1-sulfonamide

| Species | Half-Life (t½, min) | % Remaining at 120 min |

|---|---|---|

| Human | >120 | 95.8 |

| Mouse | 115.4 | 52.1 |

| Rat | 98.6 | 44.3 |

Target Engagement and Mechanism-Based Assays (e.g., Solvent-Induced Protein Precipitation, Quantitative Mass Spectrometry)

Identifying the specific molecular targets of a compound is crucial to understanding its mechanism of action. Energetics-based proteomics strategies, such as Solvent-Induced Protein Precipitation (SIP), offer an unbiased approach to discover drug-protein interactions directly in a complex biological matrix like a cell lysate, without requiring modification of the compound. dicp.ac.cnnih.govnih.gov

The principle behind SIP is that when a small molecule binds to its protein target, it generally increases the protein's structural stability. researchgate.net This increased stability makes the protein-ligand complex more resistant to denaturation and precipitation induced by an organic solvent. dicp.ac.cn In a SIP experiment, a cell lysate is divided and incubated with either the test compound (this compound) or a vehicle control. An organic solvent mixture is then added to induce precipitation. dicp.ac.cn The soluble proteins that resist precipitation are separated by centrifugation and then identified and quantified using advanced quantitative mass spectrometry techniques. mdpi.com Proteins that show significantly higher abundance in the compound-treated sample compared to the control are considered potential targets. nih.gov

Illustrative Target Identification for this compound via SIP-MS

| Potential Protein Target | Gene Symbol | Stabilization Ratio (Compound/Vehicle) | P-value |

|---|---|---|---|

| Mitogen-activated protein kinase 14 | MAPK14 | 4.8 | <0.001 |

| Cyclooxygenase-2 | PTGS2 | 3.5 | <0.005 |

| Carbonic anhydrase 2 | CA2 | 1.9 | >0.05 |

| Serum albumin | ALB | 1.2 | >0.05 |

Development of In Vitro Assay Models for Target Identification

Following the identification of potential targets through methods like SIP, the next step is to develop specific in vitro assays to validate these interactions and quantify the compound's potency and selectivity. These assays can be either biochemical (using purified proteins) or cell-based (using cell lines that express the target). nih.gov

For instance, if SIP experiments suggest that this compound targets an enzyme, a biochemical assay would be designed to measure the enzyme's activity in the presence of varying concentrations of the compound. This allows for the determination of the IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme's activity. Cell-based assays are also developed to confirm that the compound can engage its target in a more physiologically relevant environment. These assays might measure a downstream signaling event or a cellular phenotype that is dependent on the target's function.

Illustrative In Vitro Potency and Selectivity of this compound

| Target/Assay | Assay Type | IC50 (nM) |

|---|---|---|

| MAPK14 | Biochemical Enzyme Assay | 85 |

| PTGS2 | Biochemical Enzyme Assay | 450 |

| MAPK11 (related kinase) | Biochemical Enzyme Assay | >10,000 |

| TNF-α release | Cell-Based Assay (THP-1 cells) | 150 |

In Vivo Efficacy Studies in Animal Models (e.g., Mice)

The ultimate goal of preclinical research is to determine if a compound's in vitro activity translates into a meaningful therapeutic effect in a living organism. In vivo efficacy studies are conducted in animal models of human diseases that are relevant to the compound's proposed mechanism of action. nih.gov For a compound with potential anti-inflammatory activity, a common model is the lipopolysaccharide (LPS)-induced inflammation model in mice.

In this type of study, mice are administered the test compound or a control, followed by a challenge with an inflammatory agent like LPS. The efficacy of the compound is assessed by measuring key disease-related biomarkers. For inflammation, this could include measuring the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the blood or tissues. The reduction in these biomarkers in the compound-treated group compared to the vehicle-treated group indicates in vivo activity.

Illustrative In Vivo Efficacy of this compound in a Mouse Inflammation Model

| Treatment Group | Plasma TNF-α (% Inhibition) | Plasma IL-6 (% Inhibition) |

|---|---|---|

| Vehicle Control | 0% | 0% |

| This compound | 58% | 45% |

| Reference Compound X | 65% | 52% |

A critical aspect of preclinical development is establishing an in vitro-in vivo correlation (IVIVC). nih.gov This involves comparing the drug concentrations required to produce an effect in vitro with the plasma concentrations associated with efficacy in vivo. A good correlation provides confidence that the in vitro assays are predictive of the in vivo outcome and that the compound's mechanism of action is consistent across both settings.

However, a lack of correlation can also provide valuable information. mdpi.com Discrepancies may arise from pharmacokinetic factors such as poor oral absorption, high plasma protein binding, or rapid metabolism, which can prevent the compound from reaching concentrations at the target site that are sufficient for a therapeutic effect. nih.gov For this compound, researchers would correlate the IC50 values from cell-based assays with the plasma concentrations measured in the efficacious animal models to understand this relationship.

Illustrative In Vitro-In Vivo Correlation Summary for this compound

| Parameter | Value |

|---|---|

| In Vitro Potency (TNF-α release IC50) | 150 nM |

| In Vivo Efficacious Plasma Concentration (Ceff) | ~200 nM |

| Correlation Assessment | Good correlation observed |

Future Directions and Research Perspectives for 1h Azepine 1 Sulfonamide

Rational Design of Next-Generation 1H-Azepine-1-sulfonamide Analogues

The future development of this compound derivatives will heavily rely on rational design strategies to optimize their pharmacological profiles. These approaches, encompassing both structure-based and ligand-based design, are crucial for enhancing potency, selectivity, and pharmacokinetic properties.

Computational modeling, including molecular docking and Density Functional Theory (DFT) analysis, will be instrumental in this process. mdpi.com Molecular docking can elucidate the binding interactions between this compound analogues and their biological targets, guiding the design of compounds with improved affinity. mdpi.comresearchgate.net DFT studies can further reinforce these findings by analyzing the electronic properties and reactivity of the molecules, helping to identify the sites most likely to engage in favorable interactions within an enzyme's active site. mdpi.com

A systematic structure-activity relationship (SAR) study is fundamental. By strategically modifying the 1H-azepine ring and the substituents on the sulfonamide group, researchers can probe the chemical space to identify key pharmacophoric features.

Table 1: Rational Design Strategies for this compound Analogues

| Scaffold Modification Site | Design Goal | Potential Outcome | Relevant Techniques |

|---|---|---|---|

| Substituents on the Azepine Ring | Enhance binding affinity and selectivity | Increased potency; reduced off-target effects | Combinatorial Chemistry, Parallel Synthesis |

| Aryl Group of the Sulfonamide | Modulate pharmacokinetic properties | Improved solubility, metabolic stability, and bioavailability | Bioisosteric Replacement, Prodrug Strategies |

| Sulfonamide Linker | Optimize geometry and target interaction | Enhanced target residence time | Linkerology, Conformational Analysis |

This structured approach, combining computational predictions with empirical synthetic exploration, will accelerate the discovery of next-generation this compound analogues with superior therapeutic potential.

Exploration of Novel Therapeutic Indications and Underexplored Biological Targets

While the initial therapeutic focus for a compound may be narrow, its structural motifs often possess the potential to interact with a wider range of biological targets. The principle of polypharmacology, where a single drug acts on multiple targets, is gaining traction as a strategy for treating complex diseases. austinpublishinggroup.com A key future direction is to screen this compound and its derivatives against a broad panel of enzymes and receptors to uncover novel therapeutic applications.

The sulfonamide moiety is a well-established pharmacophore found in drugs with diverse activities, including antibacterial, anti-diabetic, and anti-inflammatory properties. researchgate.netdoaj.org For instance, novel sulfonamide derivatives have been investigated as multi-target antidiabetic agents, showing inhibitory activity against enzymes like α-glucosidase and α-amylase. researchgate.netnih.gov Similarly, other sulfonamide analogues have been designed as selective COX-1 inhibitors with anti-platelet aggregation activity. mdpi.com

Exploring these and other possibilities for the this compound scaffold could lead to its repurposing for new indications. High-throughput screening campaigns followed by detailed mechanistic studies are essential to identify and validate these new activities.

Table 2: Potential Underexplored Targets for this compound

| Target Class | Potential Therapeutic Area | Rationale for Exploration |

|---|---|---|

| Protein Kinases | Oncology, Inflammatory Diseases | Many kinase inhibitors incorporate heterocyclic scaffolds. |

| Carbonic Anhydrases | Glaucoma, Epilepsy | The sulfonamide group is a classic zinc-binding motif for this enzyme class. |

| G-Protein Coupled Receptors (GPCRs) | CNS Disorders, Metabolic Diseases | The azepine ring can mimic endogenous ligands for various GPCRs. |

Advancements in Synthetic Methodologies for Sustainable and Efficient Production

The advancement of novel this compound-based therapeutics is contingent on the availability of robust and efficient synthetic methods. While various strategies for the synthesis of N-sulfonyl azepine derivatives exist, future research must focus on developing more sustainable and scalable processes. researchgate.net

Modern synthetic chemistry offers a toolkit of powerful reactions that can be applied to this scaffold. Metal-catalyzed reactions, utilizing catalysts based on palladium, gold, silver, rhodium, and ruthenium, have been employed for the inter- and intramolecular cyclization to form azepine rings. researchgate.net Further exploration of these catalytic systems could lead to milder reaction conditions, higher yields, and improved selectivity.

Recent advances in the synthesis of sulfonamides, such as novel S-N bond construction methods, C-N cross-coupling, N-H functionalization, and C-H sulfonamidation, provide new avenues for creating diverse libraries of this compound analogues in a more efficient and environmentally friendly manner. doaj.org The adoption of green chemistry principles, such as using less hazardous solvents and minimizing waste, will be crucial for the long-term viability of producing these compounds.

Table 3: Comparison of Synthetic Approaches for this compound

| Methodology | Traditional Approach | Modern & Future Approach | Key Advantages of Modern Approach |

|---|---|---|---|

| Ring Formation | Multi-step classical reactions | Metal-catalyzed [5+2] or [4+3] cycloadditions researchgate.net | Higher efficiency, atom economy, stereocontrol |

| Sulfonamide Synthesis | Reaction of amines with sulfonyl chlorides | C-H amination, C-N cross-coupling doaj.org | Broader substrate scope, milder conditions |

| Purification | Column chromatography | Supercritical fluid chromatography (SFC), automated purification | Reduced solvent usage, higher throughput |

Integration of Advanced Omics Technologies in Mechanistic Studies

A deep understanding of a drug's mechanism of action is paramount for its successful development. Advanced "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offer a powerful, unbiased approach to elucidating the molecular effects of this compound. nih.govnih.gov These technologies provide a global view of cellular responses to a compound, helping to identify its primary targets and off-target effects. researchgate.net

By comparing the molecular profiles of cells or organisms treated with this compound to untreated controls, researchers can identify significant changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite concentrations (metabolomics). nih.govfrontiersin.org This data can reveal the biological pathways modulated by the compound, offering clues to its mechanism of action and potentially uncovering previously unknown toxicity pathways. researchgate.netfrontiersin.org For example, omics approaches can identify the specific proteins or metabolic pathways targeted by a compound, providing a more comprehensive understanding than conventional assays. nih.gov

Table 4: Application of Omics Technologies in this compound Research

| Omics Technology | Information Gained | Specific Application |

|---|---|---|

| Transcriptomics (RNA-Seq) | Changes in gene expression | Identify up- or down-regulated genes and pathways upon treatment. |

| Proteomics (Mass Spectrometry) | Changes in protein abundance and post-translational modifications | Identify direct protein targets and downstream signaling effects. |

| Metabolomics (NMR, Mass Spectrometry) | Alterations in metabolic profiles | Uncover effects on cellular metabolism and identify relevant biomarkers. |

| Toxicogenomics | Gene expression changes related to toxicity | Predict potential adverse effects and understand toxicity mechanisms at a molecular level. nih.gov |

Potential for Multitarget Ligand Design Based on the this compound Scaffold

Complex multifactorial diseases such as cancer, neurodegenerative disorders, and metabolic syndrome often involve the dysregulation of multiple biological pathways. The traditional "one drug, one target" paradigm is often insufficient to address such complexity. austinpublishinggroup.com Consequently, the design of multitarget ligands, single molecules engineered to modulate multiple targets simultaneously, has emerged as a promising therapeutic strategy. researchgate.net

The this compound scaffold is an attractive template for multitarget ligand design. The azepine ring provides a three-dimensional structure that can be functionalized to interact with one target, while the sulfonamide portion can be modified to bind to a second, distinct target. For example, researchers have successfully designed sulfonamide derivatives that act as dual inhibitors of α-glucosidase and α-amylase for the treatment of diabetes. nih.govnih.gov